Ácido 5-Yodosalicílico

Descripción general

Descripción

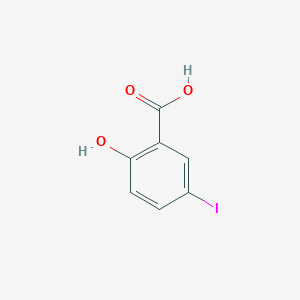

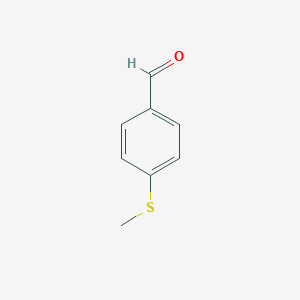

5-Iodosalicylic acid (5-ISA) is a type of organic compound that is widely used in the laboratory for a variety of purposes. It is a versatile compound that has a wide range of applications, including the synthesis of other compounds, as well as being used in scientific research. 5-ISA has an interesting chemical structure, which makes it a suitable candidate for various experiments and studies.

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Farmacéuticos

El ácido 5-Yodosalicílico es un reactivo valioso en la síntesis de diversos compuestos farmacéuticos. Su reactividad, particularmente la presencia del átomo de yodo, lo convierte en un bloque de construcción útil para la construcción de moléculas complejas. Está involucrado en la creación de intermediarios que pueden conducir al desarrollo de nuevos medicamentos y tratamientos .

Imágenes Tumorales

Este compuesto desempeña un papel crucial en la síntesis de análogos de benzamida marcados para la obtención de imágenes de tumores. Estos análogos se pueden utilizar en procedimientos de diagnóstico para visualizar tumores, lo que ayuda en la detección temprana y la planificación del tratamiento .

Síntesis de Tintes Biológicos

La síntesis de tintes biológicos, como el Rojo Congo, utiliza ácido 5-Yodosalicílico. El Rojo Congo es un tinte significativo en la investigación biológica para teñir y rastrear varios componentes celulares bajo un microscopio .

Investigación sobre Antioxidantes

La investigación ha demostrado que el ácido 5-Yodosalicílico se puede utilizar para biofortificar verduras, como la lechuga, con yodo. Este proceso de biofortificación mejora el potencial antioxidante de las verduras, lo cual es beneficioso para combatir las enfermedades relacionadas con el estrés oxidativo .

Investigación sobre el Cáncer

La lechuga enriquecida con yodo, a través de la aplicación de ácido 5-Yodosalicílico, ha demostrado la capacidad de inducir la producción de especies reactivas de oxígeno (ROS) en células cancerosas gastrointestinales. Este efecto puede conducir a la actividad anticancerígena al promover la muerte celular programada del cáncer .

Reacciones Químicas Orgánicas

Como reactivo, el ácido 5-Yodosalicílico participa en diversas reacciones químicas orgánicas. Sus propiedades le permiten participar en múltiples etapas de las vías sintéticas, lo que lleva a la creación de nuevos compuestos orgánicos con aplicaciones potenciales en diferentes campos científicos .

Mecanismo De Acción

Target of Action

It’s worth noting that its close relative, aminosalicylic acid, is known to targetMycobacterium tuberculosis

Mode of Action

Aminosalicylic acid, a related compound, is known to inhibit the synthesis offolic acid in bacteria . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . This could potentially be a similar mechanism for 5-Iodosalicylic acid, but more research is needed to confirm this.

Biochemical Pathways

It’s known that it’s involved in the synthesis of labeled benzamide analogs for tumor imaging as well as the synthesis of the dye, congo red, for biological analyses .

Pharmacokinetics

It’s known that the compound is used in various organic chemical reactions leading to pharmaceutical compounds .

Result of Action

It’s known that it’s used in the synthesis of labeled benzamide analogs for tumor imaging , suggesting it may have applications in medical imaging.

Action Environment

It’s known that the compound is used in various organic chemical reactions , suggesting that factors such as pH, temperature, and the presence of other chemicals could potentially influence its action.

Safety and Hazards

5-Iodosalicylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

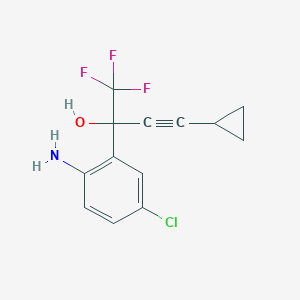

2-hydroxy-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDNKOFGNPGRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152281 | |

| Record name | 5-Iodosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119-30-2 | |

| Record name | 5-Iodosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Iodosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Iodosalicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6XQF5B67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B43109.png)